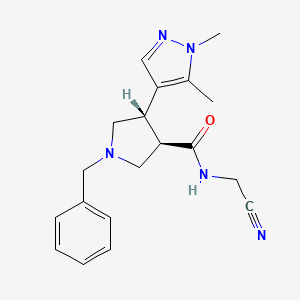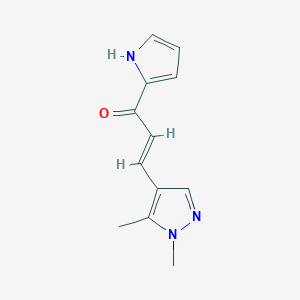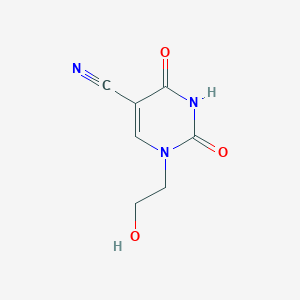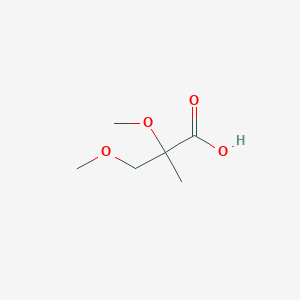
2,3-Dimethoxy-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethoxy-2-methylpropanoic acid is a chemical compound with the CAS Number: 1249650-58-5 . It has a molecular weight of 148.16 . The IUPAC name for this compound is 2,3-dimethoxy-2-methylpropanoic acid . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2,3-Dimethoxy-2-methylpropanoic acid is 1S/C6H12O4/c1-6(10-3,4-9-2)5(7)8/h4H2,1-3H3,(H,7,8) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2,3-Dimethoxy-2-methylpropanoic acid is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Applications De Recherche Scientifique
Synthesis and Characterization
Novel Synthesis Methods : Research has explored novel methods for synthesizing derivatives of 2,3-Dimethoxy-2-methylpropanoic acid. For instance, a study described the synthesis of L-α-(3,4-dimethoxybenzyl)-α-ureidopropanoic acid from L-α-(3,4-dimethoxybenzyl)-α-aminopropanoic acid hydrochloride, showcasing a process with high yield and environmentally friendly aspects, suggesting potential for industrial application (Su Wei-ke, 2008).
Esters and Ethers Synthesis : The compound's derivatives have been used in synthesizing various esters and ethers. For instance, 1,2-Dimethoxyethylene, a related compound, has been used to add acetic acid and methanol, forming different semi-acylals and acetals (M. F. Shostakovskii, N. V. Kuznetsov, Yang Tse-min, 1962).
Chemical Properties and Reactions
Coordination Compounds Study : The interaction of derivatives of 2,3-Dimethoxy-2-methylpropanoic acid with palladium(II) has been investigated, revealing that these compounds form chelates or coordinate through specific atoms, contributing to understanding the chemical behavior of these compounds (Z. Warnke, C. Trojanowska, 1993).
Methyl Ester Preparation : The use of derivatives like 2,2-dimethoxypropane in preparing methyl esters has been reported, providing insights into efficient esterification techniques (N. Radin, A. Hajra, Y. Akahori, 1960).
Applications in Materials Science
- Liquid Crystal and Polymer Research : Compounds like 3,5-bis(propenoyloxymethyl)-4- hexadecyloxybenzoic acid, synthesized from derivatives of 2,3-Dimethoxy-2-methylpropanoic acid, have been used to study liquid crystal phases and polymers, indicating their importance in materials science (K. Kishikawa, A. Hirai, S. Kohmoto, 2008).
Analytical Chemistry Applications
- Identification and Analysis : Techniques involving derivatives of 2,3-Dimethoxy-2-methylpropanoic acid have been employed for the identification and analysis of various chemical substances, contributing to advancements in analytical chemistry methods (P. Gao, Si-Chung Chang, Zhihua Zhou, M. J. Weaver, 1989).
Safety And Hazards
The compound has been classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Orientations Futures
While specific future directions for research on 2,3-Dimethoxy-2-methylpropanoic acid are not available, carboxylic acids and their derivatives are a significant area of study in organic chemistry. They have applications in various fields, including the synthesis of pharmaceuticals and polymers .
Relevant Papers One relevant paper found discusses the synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides . This paper could provide valuable insights into the potential applications and properties of compounds similar to 2,3-Dimethoxy-2-methylpropanoic acid.
Propriétés
IUPAC Name |
2,3-dimethoxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(10-3,4-9-2)5(7)8/h4H2,1-3H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNADYULRAQUUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxy-2-methylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone](/img/structure/B2962703.png)
![(Z)-ethyl 2-methyl-5-oxo-4-((pyrimidin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2962704.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2962705.png)



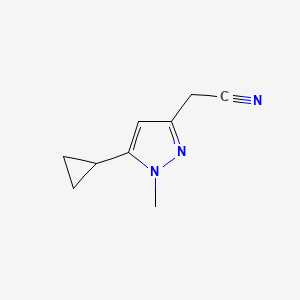
![8-(4-ethoxyphenyl)-N-(2-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2962713.png)

